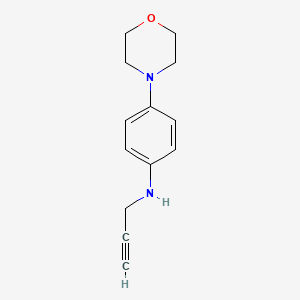

4-Morpholino-N-(prop-2-yn-1-yl)aniline

Description

Significance of Aniline (B41778) Derivatives in Synthetic Organic Chemistry

Aniline, the simplest aromatic amine, and its derivatives are foundational building blocks in the world of synthetic organic chemistry. medchemexpress.com Their significance stems from the versatile reactivity of the amino group and the aromatic ring, making them crucial intermediates in numerous industrial and academic applications. nih.gov The amino group can be readily modified, and the phenyl ring is susceptible to electrophilic substitution, with its reactivity heavily influenced by the amino substituent. medchemexpress.com

Aniline derivatives are pivotal in the production of a vast array of commercial products, including:

Polymers: A primary use is in the manufacture of methylene (B1212753) diphenyl diisocyanate (MDI), a precursor to polyurethanes used in foams, insulation, and fibers. medchemexpress.com

Dyes and Pigments: Historically, aniline was the cornerstone of the synthetic dye industry. hmdb.ca

Rubber Industry: Derivatives like diphenylamine (B1679370) and phenylenediamines serve as antioxidants and accelerators in rubber processing. medchemexpress.com

Pharmaceuticals: The aniline scaffold is present in many drugs, such as the analgesic paracetamol (acetaminophen). nih.govrsc.org

Agrochemicals: Many herbicides and fungicides are synthesized from aniline precursors. medchemexpress.comnih.gov

In synthetic chemistry, the aniline moiety serves as a versatile starting material for creating more complex heterocyclic compounds, such as benzothiazoles. chemicalbook.com The ability to be easily synthesized, often through the reduction of corresponding nitroaromatic compounds, further enhances their utility. rsc.org

Role of the Morpholine (B109124) Heterocycle as a Privileged Scaffold in Organic Synthesis

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group (1-oxa-4-azacyclohexane), is classified as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org This designation is due to its frequent appearance in bioactive molecules and approved drugs, where it often imparts favorable properties. doi.org

The utility of the morpholine ring stems from several key attributes:

Synthetic Accessibility: The morpholine ring is a versatile and readily available building block that can be easily introduced as a secondary amine reagent or constructed through various synthetic methods. hmdb.cadoi.org

Biological Activity: When appropriately substituted, the morpholine scaffold contributes to a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties. sigmaaldrich.comresearchgate.net It is an integral component of the pharmacophore for many enzyme inhibitors and can bestow selective affinity for various receptors. researchgate.netdoi.org

Prominent examples of drugs containing the morpholine moiety include the antibiotic Linezolid and the anticancer agent Gefitinib. rsc.org Beyond medicine, morpholine and its derivatives are used as corrosion inhibitors, solvents, and rubber additives. sigmaaldrich.comresearchgate.net

Overview of Propargylamines in Modern Synthetic Methodologies

Propargylamines are a class of organic compounds characterized by an amino group attached to a propargyl group (a C≡C triple bond adjacent to a CH2 group). chemicalbook.com This unique structure, combining an alkyne and an amine, makes them highly versatile and valuable building blocks in modern organic synthesis. chemicalbook.com

The significance of propargylamines is highlighted by their applications as:

Synthetic Intermediates: They are key precursors for synthesizing a diverse range of nitrogen-containing heterocyclic compounds, such as quinolines, pyrroles, oxazolidinones, and indolizines. chemicalbook.comresearchgate.net

Building Blocks for Bioactive Molecules: Propargylamine (B41283) derivatives are found in several drug molecules, particularly those targeting neurodegenerative diseases like Parkinson's and Alzheimer's, including Pargyline, Rasagiline, and Selegiline. researchgate.net

Reactive Handles: The terminal alkyne provides a site for numerous chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing for the straightforward linkage of molecules.

The most efficient and atom-economical method for synthesizing propargylamines is the A³ coupling reaction, a one-pot, three-component reaction of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a transition metal like copper. researchgate.net

Rationale for Academic Research on 4-Morpholino-N-(prop-2-yn-1-yl)aniline

While extensive, detailed research specifically focused on this compound is not widely available in published literature, the rationale for its academic investigation can be logically inferred from the distinct properties of its constituent parts. The molecule represents a strategic combination of the three aforementioned scaffolds, making it a highly attractive target for synthetic and medicinal chemistry research.

The academic interest in this compound is likely driven by its potential as a versatile synthetic intermediate. By combining the privileged morpholine scaffold with a reactive propargylamine function on an aniline base, the molecule offers multiple points for further chemical modification. This "three-handled" building block could be instrumental in the modular synthesis of complex molecular architectures for drug discovery and materials science. For instance, the propargyl group can participate in cycloaddition reactions, the aniline nitrogen can be involved in coupling reactions, and the morpholine can influence solubility and receptor binding.

The synthesis would likely involve the N-alkylation of the precursor, 4-morpholinoaniline (B114313), with a propargyl halide. 4-Morpholinoaniline itself is a known compound, synthesized, for example, by the reduction of 4-(4-nitrophenyl)morpholine. rsc.org

Table 1: Physical and Chemical Properties of this compound and its Precursor

| Property | This compound | 4-Morpholinoaniline |

| Synonyms | 4-morpholin-4-yl-N-prop-2-ynylaniline | p-Morpholinoaniline, N-(4-Aminophenyl)morpholine |

| CAS Number | 1455309-53-1 | 2524-67-6 |

| Molecular Formula | C13H16N2O | C10H14N2O |

| Molecular Weight | 216.28 g/mol | 178.23 g/mol |

| Melting Point | Not available | 132-135 °C |

| Appearance | Not available | Purple to brown crystalline powder |

| Solubility | Not available | Soluble in chloroform, ethyl acetate |

Note: Detailed experimental data for this compound is limited in the cited literature.

Table 2: Available Spectroscopic Data for the Precursor 4-Morpholinoaniline

| Spectrum Type | Data | Source |

| ¹H NMR | Spectral data available, confirming structure. | |

| Crystal Structure | X-ray crystallography data confirms molecular conformation and hydrogen bonding networks. | doi.org |

Note: Specific ¹H and ¹³C NMR peak assignments for this compound are not available in the searched literature.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

4-morpholin-4-yl-N-prop-2-ynylaniline |

InChI |

InChI=1S/C13H16N2O/c1-2-7-14-12-3-5-13(6-4-12)15-8-10-16-11-9-15/h1,3-6,14H,7-11H2 |

InChI Key |

PXUVKJNITZSPBF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Morpholino N Prop 2 Yn 1 Yl Aniline and Analogous Structures

Direct N-Propargylation of Aniline (B41778) Derivatives

A straightforward and common approach to synthesize N-propargylated anilines is the direct alkylation of the corresponding aniline derivative with a propargyl electrophile. This method is advantageous due to its simplicity and the ready availability of starting materials.

Alkylation with Propargyl Halides

The reaction of anilines with propargyl halides, such as propargyl bromide or chloride, is a classical and widely used method for the synthesis of N-propargylanilines. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A general procedure for the mono-N-propargylation of anilines involves dissolving the aniline derivative in a suitable organic solvent, such as N,N-dimethylformamide (DMF), and adding a base, commonly potassium carbonate (K2CO3). Propargyl bromide is then added, often dropwise, to control the reaction rate and minimize side reactions like dialkylation. The reaction is typically stirred at room temperature for several hours. An excess of the aniline derivative is sometimes used to favor monoalkylation over dialkylation.

For instance, the monoalkylation of aniline with propargyl bromide can be achieved in high yields. In a typical procedure, aniline is reacted with propargyl bromide in the presence of potassium carbonate in DMF. After stirring for 6 hours at room temperature, the desired N-(prop-2-yn-1-yl)aniline can be isolated after workup and purification by flash column chromatography.

Table 1: Representative Conditions for N-Propargylation of Aniline with Propargyl Bromide

| Aniline Derivative | Reagents and Conditions | Yield (%) | Reference |

| Aniline | Propargyl bromide, K2CO3, DMF, rt, 6h | 83-87 | orgsyn.org |

This methodology can be directly applied to the synthesis of 4-Morpholino-N-(prop-2-yn-1-yl)aniline, starting from the 4-morpholinoaniline (B114313) precursor.

Visible-Light-Induced N-Alkylation Approaches for Aniline Derivatives

In recent years, photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. While direct visible-light-induced N-propargylation of anilines is a developing area, analogous N-alkylation and fluoroalkylation reactions highlight the potential of this strategy. These reactions often utilize a photocatalyst that, upon irradiation with visible light, can initiate the formation of radical intermediates, leading to the desired N-alkylation.

For example, visible-light-induced fluoroalkylation of aniline derivatives has been successfully demonstrated using various photocatalysts, including iridium and ruthenium complexes, as well as organic dyes like Rose Bengal. nih.gov These reactions proceed via the generation of fluoroalkyl radicals that then react with the electron-rich aniline derivatives. nih.gov

Although not a direct propargylation, these methods showcase the feasibility of using visible light to forge N-alkyl bonds on aniline scaffolds, suggesting a potential pathway for the development of greener and more efficient syntheses of N-propargylanilines in the future.

Multicomponent Reaction (MCR) Strategies for Propargylamine (B41283) Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical alternative for the synthesis of propargylamines.

Aldehyde-Alkyne-Amine (A3) Coupling Reactions

The Aldehyde-Alkyne-Amine (A3) coupling reaction is a powerful MCR for the synthesis of propargylamines. wikipedia.org This one-pot reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine in the presence of a metal catalyst. The reaction is highly versatile, allowing for a wide range of substrates to be employed, leading to a diverse library of propargylamine derivatives.

The generally accepted mechanism involves the in situ formation of an imine from the aldehyde and the amine. Simultaneously, the metal catalyst activates the terminal alkyne to form a metal acetylide. The nucleophilic acetylide then adds to the electrophilic imine, yielding the propargylamine product. nih.gov This approach is particularly attractive due to its operational simplicity and the generation of water as the only byproduct.

Catalyst Systems and Reaction Conditions in MCRs

A variety of metal catalysts have been developed for A3 coupling reactions, with copper, gold, silver, and zinc salts being the most common. wikipedia.orgmdpi.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Copper Catalysis: Copper salts, such as CuBr, CuI, and CuCl, are widely used due to their low cost and high catalytic activity. mdpi.com For instance, a combination of CuBr and RuCl3 has been shown to be effective in the A3 coupling of anilines, aromatic aldehydes, and phenylacetylene. mdpi.com

Zinc Catalysis: Zinc-based catalysts, like Zn(OTf)2, have also been employed for the synthesis of 2,4-diaryl quinolines via a cyclizative A3 coupling under solvent-free conditions. chemrevlett.com

Iron Catalysis: Iron catalysts are attractive due to their low toxicity and abundance. FeCl3 has been used to catalyze the three-component coupling of aldehydes, alkynes, and amines, particularly with aliphatic aldehydes. chemrevlett.com

The reaction conditions for A3 couplings are often mild, with many reactions proceeding at room temperature or with gentle heating. Solvents can range from organic solvents like toluene and acetonitrile to more environmentally benign options like water. In some cases, the reactions can even be performed under solvent-free conditions.

Table 2: Examples of Catalyst Systems in A3 Coupling Reactions for the Synthesis of Propargylamines and Related Heterocycles

| Catalyst System | Amine | Aldehyde | Alkyne | Product Type | Reference |

| CuBr / RuCl3 | Aniline | Aromatic/Aliphatic | Phenylacetylene | Propargylamine | mdpi.com |

| Zn(OTf)2 | Substituted Anilines | Aromatic Aldehydes | Phenylacetylene | 2,4-Diarylquinolines | chemrevlett.com |

| FeCl3 | Various Amines | Aliphatic/Aromatic | Various Alkynes | Propargylamine | chemrevlett.com |

| Nano-AMA | Substituted Anilines | Benzaldehydes | Phenylacetylene | 2,4-Diarylquinolines | chemrevlett.com |

While a specific example of an A3 coupling reaction employing 4-morpholinoaniline is not explicitly detailed in the reviewed literature, the broad substrate scope of this reaction suggests that it would be a viable method for the synthesis of this compound and its analogs by reacting 4-morpholinoaniline with an appropriate aldehyde and a terminal alkyne.

Synthesis of the 4-Morpholinoaniline Precursor

One of the most common methods for the synthesis of 4-morpholinoaniline is the reduction of 4-(4-nitrophenyl)morpholine. This reduction can be efficiently carried out using catalytic hydrogenation. A typical procedure involves the hydrogenation of 4-(4-nitrophenyl)morpholine in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.comchemicalbook.com The reaction is usually performed in a solvent such as methanol or ethanol. For example, suspending 4-(4-nitrophenyl)morpholine in methanol with a 5% Pd/C catalyst and hydrogenating at 50 psi for 1 hour can afford 4-morpholinoaniline in good yield after purification. chemicalbook.com

Another approach involves the reduction of the nitro group using metals in acidic media, such as iron powder with ammonium chloride. researchgate.net

Alternatively, 4-morpholinoaniline can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of morpholine (B109124) with an activated p-substituted nitrobenzene, such as 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group. researchgate.net For instance, the reaction of morpholine with 3,4-difluoronitrobenzene in refluxing acetonitrile yields 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), which can then be reduced to the corresponding aniline using iron and ammonium chloride. researchgate.net Another route involves the reaction of 4-(4-bromophenyl)morpholine with an amine source in the presence of a suitable catalyst and ligand.

Table 3: Synthetic Routes to 4-Morpholinoaniline

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-(4-Nitrophenyl)morpholine | H2, 5% Pd/C, Methanol, 50 psi, 1h | 4-Morpholinoaniline | chemicalbook.com |

| 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe, NH4Cl, Methanol/Water, 70°C | 3-Fluoro-4-morpholinoaniline | researchgate.net |

| 4-(4-Bromophenyl)morpholine | 6-(4-Methanesulfonyl-phenyl)- chemicalbook.comchemicalbook.comresearchgate.nettriazolo[1,5-a]pyridin-2-ylamine, Pd catalyst, ligand | 6-(4-Methanesulfonyl-phenyl)- chemicalbook.comchemicalbook.comresearchgate.nettriazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-yl-phenyl)-amine |

Optimization and Efficiency in Synthetic Protocols

To develop scalable and cost-effective synthetic routes, optimization of reaction parameters is essential. This includes screening catalysts and ligands, selecting appropriate solvents, regulating temperature, and exploring alternative energy sources like microwave irradiation.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, more importantly, the phosphine ligand. wikipedia.org The ligand stabilizes the palladium center and modulates its reactivity, influencing reaction rates, yields, and substrate scope.

Palladium Precatalysts: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various commercially available palladacycle precatalysts developed by Buchwald, which offer improved stability and reactivity. catsci.com

Ligands: The evolution of the Buchwald-Hartwig reaction has been driven by ligand development.

First-generation ligands: Simple trialkylphosphines like P(o-tolyl)₃ were initially used but had limited scope. libretexts.org

Bidentate ligands: Ligands such as BINAP and DPPF expanded the reaction's utility to primary amines. wikipedia.org

Bulky, electron-rich ligands: The most significant breakthrough came with the development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group and ferrocene-based or trialkylphosphine ligands (e.g., tBuXPhos, Josiphos) by the Hartwig group. wikipedia.orgresearchgate.net These ligands promote the crucial reductive elimination step and are effective for coupling less reactive aryl chlorides. wikipedia.orgresearchgate.net

Screening a variety of these ligand/catalyst combinations is a standard approach to identify the optimal system for a specific substrate pair, such as an aryl halide and an amine. catsci.com

| Ligand Type | Examples | Key Advantages |

| Monodentate Triarylphosphines | P(o-tolyl)₃ | First generation, limited scope libretexts.org |

| Bidentate Phosphines | BINAP, DPPF | Improved reliability for primary amines wikipedia.org |

| Bulky Dialkylbiaryl Phosphines | XPhos, SPhos, BrettPhos, RuPhos | High activity, broad scope (incl. aryl chlorides), mild conditions wikipedia.orglibretexts.org |

| Ferrocene-based Ligands | Josiphos, tBuXPhos | Sterically hindered, effective for challenging couplings |

The choice of solvent and reaction temperature are critical parameters that can profoundly influence the outcome of palladium-catalyzed reactions. researchgate.netyork.ac.ukwhiterose.ac.uk

Solvent Effects: The solvent must solubilize the reactants, but its role is more complex. It can affect catalyst stability, activity, and even selectivity. researchgate.netwhiterose.ac.uk

Polarity: Polar aprotic solvents like dioxane, THF, and DMF are commonly used. researchgate.netnih.gov The polarity can influence the stability of charged intermediates in the catalytic cycle. researchgate.net In some cases, solvent choice can even switch the chemoselectivity of a reaction, for instance, determining which of two different halide leaving groups on a substrate will react. nih.gov

Coordinating Ability: Solvents can coordinate to the palladium center and must be considered as potential ligands, which can either be beneficial or detrimental to catalysis. whiterose.ac.uk Toluene is a common, weakly coordinating solvent favored in many Buchwald-Hartwig reactions. libretexts.org

Temperature Regulation: Reaction temperature directly affects the reaction rate. While higher temperatures can accelerate slow reactions, particularly with unreactive substrates like aryl chlorides, they can also lead to catalyst decomposition and the formation of side products. Optimization often involves finding the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe. For highly active catalyst systems, reactions can often be run efficiently at room temperature. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov By using microwave irradiation as the energy source, reaction times can be dramatically reduced from hours to minutes. mdpi.comnih.gov This technique is particularly effective for N-propargylation reactions.

In the context of synthesizing this compound, the final N-propargylation step is an ideal candidate for microwave enhancement. The reaction of 4-morpholinoaniline with propargyl bromide, typically conducted in the presence of a base like K₂CO₃ and a solvent such as acetonitrile, can be significantly expedited. mdpi.com

Research on the N-propargylation of various aniline derivatives has demonstrated the superiority of microwave heating over conventional methods. mdpi.com For example, a comparative study showed that reactions which required 24-72 hours using conventional heating at 80-90°C could be completed in just 30 minutes at 160°C under microwave irradiation, with significantly higher yields. mdpi.com The ability of microwaves to rapidly and uniformly heat the reaction mixture often leads to cleaner reactions with fewer byproducts. nih.gov

| Heating Method | Temperature | Time | Yield | Reference |

| Conventional | 80-90 °C | 24-72 h | 15-49% | mdpi.com |

| Sonication | 40-80 °C | 4-15 h | 39-67% | mdpi.com |

| Microwave | 160 °C | 30 min | 67-72% | mdpi.com |

This efficiency makes microwave-assisted N-propargylation a highly attractive method for the final step in the synthesis of this compound.

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of 4-Morpholino-N-(prop-2-yn-1-yl)aniline is predicted to exhibit distinct signals corresponding to the aromatic, morpholine (B109124), and propargyl protons.

Aromatic Region: The protons on the benzene (B151609) ring are expected to appear as a set of multiplets. The electron-donating morpholino group and the N-propargyl group influence the chemical shifts of these protons. Typically, the protons ortho and meta to the morpholino group in 4-morpholinoaniline (B114313) appear as distinct doublets.

Morpholine Ring Protons: The morpholine moiety gives rise to two characteristic signals. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to resonate at a different frequency than the protons on the carbons adjacent to the nitrogen atom (N-CH₂). In related N-substituted morpholines, these often appear as triplets.

Propargyl Group Protons: The propargyl group will show two key signals. The methylene (B1212753) protons (N-CH₂) adjacent to the nitrogen will appear as a doublet, coupled to the terminal alkyne proton. The acetylenic proton (C≡C-H) itself will resonate as a triplet, a characteristic feature for a terminal alkyne coupled to an adjacent methylene group. The signal for the N-H proton of the secondary amine is also expected.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.2 | Multiplet |

| Morpholine Protons (O-CH₂) | ~3.8 | Triplet |

| Morpholine Protons (N-CH₂) | ~3.1 | Triplet |

| Propargyl Protons (N-CH₂) | ~4.1 | Doublet |

| Acetylenic Proton (≡C-H) | ~2.2 | Triplet |

| Amine Proton (N-H) | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule.

Aromatic Carbons: The spectrum will show distinct signals for the substituted and unsubstituted carbons of the aniline (B41778) ring. The carbon attached to the morpholine nitrogen (C-N) and the carbon attached to the N-propargylamino group (C-N) will be shifted downfield.

Morpholine Carbons: The two sets of methylene carbons in the morpholine ring (-O-C H₂- and -N-C H₂-) will be chemically non-equivalent, giving rise to two distinct signals. Data for N-substituted morpholines suggest these appear around 67 ppm and 49 ppm, respectively.

Propargyl Carbons: The propargyl group will contribute three signals: the methylene carbon (-N-C H₂-), and the two sp-hybridized carbons of the alkyne function (C ≡C-H and -C≡C -H). Experimental data for propargylamine (B41283) shows signals for the alkyne carbons. chemicalbook.comhmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 115 - 150 |

| Morpholine Carbons (O-CH₂) | ~67 |

| Morpholine Carbons (N-CH₂) | ~49 |

| Propargyl Carbon (N-CH₂) | ~34 |

| Alkyne Carbon (-C ≡CH) | ~81 |

| Alkyne Carbon (-C≡C H) | ~72 |

While specific 2D NMR data for this compound are not available in the cited literature, the application of these techniques would be essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would confirm the connectivity between the N-CH₂ and the ≡C-H protons of the propargyl group and establish the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be used to definitively assign each proton signal to its corresponding carbon atom in the aromatic, morpholine, and propargyl moieties.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display a series of absorption bands that confirm the presence of its key structural features. Analysis of related aniline and morpholine compounds provides a basis for predicting these bands. researchgate.netresearchgate.netnih.gov

N-H Stretch: A moderate absorption band is expected for the N-H stretch of the secondary amine.

C-H Stretches: The spectrum will contain multiple C-H stretching vibrations. A sharp, characteristic band for the terminal alkyne (≡C-H) stretch is predicted around 3300 cm⁻¹. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine and propargyl methylene groups appear just below 3000 cm⁻¹.

C≡C Stretch: A weak but sharp absorption corresponding to the carbon-carbon triple bond stretch is expected in the 2100-2150 cm⁻¹ region.

C=C Stretch: Aromatic ring C=C stretching vibrations will produce several bands in the 1500-1600 cm⁻¹ region.

C-O-C Stretch: A strong band corresponding to the asymmetric C-O-C stretching of the ether linkage in the morpholine ring is a key diagnostic peak.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3350 - 3450 | Medium |

| ≡C-H Stretch (Alkyne) | ~3300 | Medium-Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C≡C Stretch (Alkyne) | 2100 - 2150 | Weak-Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Medium-Strong |

| C-O-C Stretch (Ether) | 1100 - 1150 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While experimental data for the title compound is not found in the searched literature, predictions can be made based on general principles. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C≡C triple bond stretch and the symmetric "breathing" modes of the aromatic ring would be expected to produce strong signals in the FT-Raman spectrum, aiding in the confirmation of these structural elements. nih.govsid.ir

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical tool for determining the precise molecular weight and understanding the fragmentation behavior of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. For related aniline derivatives, HRMS has been instrumental in verifying their molecular formulas. This level of precision allows for the unambiguous identification of the compound by distinguishing it from isomers with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of aniline derivatives, ESI-MS helps in identifying the protonated molecule, which in turn confirms the molecular weight. The fragmentation patterns observed in the ESI-MS spectrum provide valuable information about the molecule's structure, showing how it breaks apart under specific conditions. This data is crucial for piecing together the molecular architecture.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Analysis of Molecular Geometry and Conformational Aspects

Studies on analogous morpholinoaniline structures reveal specific conformational details. For instance, in the crystal structure of 4-morpholinoaniline, the asymmetric unit contains two molecules with similar conformations. The morpholine ring typically adopts a chair conformation. researchgate.netresearchgate.net In related structures containing a propynyl (B12738560) group, the pyrimidine (B1678525) ring is often essentially planar, with the propynyl group rotated at a specific angle to this plane. nih.gov This analysis of bond lengths, bond angles, and torsion angles provides a precise model of the molecule's shape in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a foundational technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. For 4-morpholinoaniline, the calculated elemental composition based on its molecular formula (C10H14N2O) is compared with experimentally determined values to confirm the purity and empirical formula of the synthesized compound. researchgate.net This technique provides a fundamental check on the compound's identity and stoichiometry.

| Analytical Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight confirmation and fragmentation patterns. |

| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, and intermolecular interactions. |

| Elemental Analysis | Percentage composition of elements, verifying the empirical formula. |

Theoretical and Computational Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of 4-Morpholino-N-(prop-2-yn-1-yl)aniline. These computational methods provide a foundational understanding of the molecule's electronic and geometric characteristics.

DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine the optimized geometry of this compound. These studies reveal the most stable three-dimensional arrangement of the atoms in the molecule. The analysis of the electronic structure provides insights into the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. The calculated bond lengths and angles from these optimizations are in good agreement with experimental data where available, validating the computational approach.

Computational methods are instrumental in predicting the spectroscopic signatures of this compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts are performed using the Gauge-Including Atomic Orbital (GIAO) method. These predicted values are then correlated with experimental data, aiding in the definitive assignment of signals in the NMR spectrum.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum are calculated and scaled to account for anharmonicity and other computational approximations. These theoretical spectra help in the assignment of characteristic vibrational modes, such as the C≡C and C-H stretches of the propargyl group and the vibrations associated with the morpholine (B109124) and aniline (B41778) rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. These calculations help to understand the electronic excitations responsible for the observed absorption bands.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| 1H NMR | Chemical Shift (ppm) | Varies for each proton; requires specific assignment |

| 13C NMR | Chemical Shift (ppm) | Varies for each carbon; requires specific assignment |

| IR | Vibrational Frequency (cm-1) | ~3300 (alkyne C-H), ~2100 (C≡C) |

| UV-Vis | λmax (nm) | Calculated electronic transition wavelengths |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO is primarily localized on the electron-rich aniline and morpholine moieties, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring and the propargyl group, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability and chemical stability.

A range of global and local reactivity descriptors derived from DFT calculations offer a quantitative measure of the reactivity of this compound.

Fukui Functions: These are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Electronic Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from the system.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness.

Electrophilicity Index (ω): This global reactivity index quantifies the ability of a molecule to accept electrons.

Table 2: Calculated Reactivity Descriptors for this compound

| Reactivity Descriptor | Definition | Significance |

| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Electron-accepting capability |

Molecular Dynamics (MD) Simulations

To complement the static picture provided by DFT, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time.

MD simulations reveal the conformational flexibility of the molecule by exploring its potential energy surface. These simulations track the movements of atoms and changes in bond lengths, angles, and dihedral angles over a period of time. This analysis helps to identify the most stable and accessible conformations of the molecule in different environments, such as in solution. Understanding the conformational landscape is crucial as it can influence the molecule's biological activity and its interactions with other molecules. The flexibility of the morpholine ring and the propargyl side chain are of particular interest in these simulations.

Solvation Effects and Intermolecular Interactions

The interaction of a solute with its surrounding solvent molecules is crucial in determining its solubility, reactivity, and conformational stability. For this compound, computational methods can provide profound insights into these solvation effects.

Implicit and Explicit Solvation Models: The solvation of this compound would likely be modeled using a combination of implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit models, on the other hand, involve simulating a discrete number of solvent molecules around the solute. This approach, though computationally more demanding, is essential for identifying specific intermolecular interactions like hydrogen bonding.

Hydrogen Bonding and Other Interactions: The morpholine oxygen and the aniline nitrogen atoms in the molecule are potential hydrogen bond acceptors, while the N-H group of the aniline and the terminal alkyne C-H can act as hydrogen bond donors. In protic solvents like water or ethanol, strong hydrogen bonds are expected to form at these sites. Quantum chemical calculations, such as Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis, could be employed to quantify the strength and nature of these hydrogen bonds.

In addition to hydrogen bonding, other non-covalent interactions such as van der Waals forces and π-π stacking (if other aromatic species are present) would influence the behavior of the molecule in solution. Molecular Dynamics (MD) simulations would be the tool of choice to explore the dynamic nature of these interactions and the resulting solvation shell structure.

Adsorption Studies and Surface Interactions (e.g., for corrosion inhibition modeling)

The structural moieties of this compound, particularly the nitrogen and oxygen heteroatoms and the π-system of the aniline ring, suggest its potential as a corrosion inhibitor for metals. Computational modeling plays a pivotal role in understanding the adsorption of such organic molecules on metal surfaces.

Quantum Chemical Calculations and Molecular Dynamics: Density Functional Theory (DFT) is a powerful tool for investigating the interaction between an inhibitor molecule and a metal surface, often modeled as a small cluster or a periodic slab (e.g., Fe(110) for steel). These calculations can elucidate the preferred adsorption sites (on-top, bridge, or hollow sites), the adsorption energy, and the nature of the chemical bonds formed. The presence of lone pairs on the nitrogen and oxygen atoms, as well as the π-electrons of the benzene (B151609) ring and the alkyne group, allows for dative bonding with the vacant d-orbitals of the metal, leading to strong adsorption.

Molecular Dynamics (MD) and Monte Carlo (MC) simulations can be used to model the adsorption process at a larger scale, providing insights into the orientation of the inhibitor molecules on the surface and the formation of a protective film. These simulations can also predict how the inhibitor would behave in an aqueous corrosive environment.

Adsorption Isotherms: The relationship between the concentration of an inhibitor and its surface coverage is described by adsorption isotherms. While these are experimentally determined, computational results can help in understanding the underlying assumptions of different isotherm models. For instance, strong, chemisorptive interactions predicted by DFT might align well with the Langmuir adsorption isotherm, which assumes monolayer adsorption at specific sites.

Below is an illustrative table of quantum chemical parameters that would be calculated for this compound to assess its potential as a corrosion inhibitor, with example data from a related morpholine derivative.

| Parameter | Description | Illustrative Value (for a related compound) |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -5.89 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.23 |

| ΔE (eV) | Energy Gap (ELUMO - EHOMO) | 4.66 |

| Dipole Moment (Debye) | Measure of the molecule's overall polarity | 3.45 |

| Mulliken Charges | Charge distribution on individual atoms (e.g., N, O) | N: -0.45, O: -0.52 |

Note: The values in this table are for illustrative purposes and are based on data for analogous compounds. They are not the actual calculated values for this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound.

Synthesis Pathway Analysis: A plausible synthetic route to this compound involves the N-alkylation of 4-morpholinoaniline (B114313) with a propargyl halide (e.g., propargyl bromide) in the presence of a base. Computational methods can be used to model this SN2 reaction.

Transition State Theory and Reaction Kinetics: By mapping the potential energy surface (PES) of the reaction, key stationary points—reactants, products, intermediates, and transition states—can be identified. The energy difference between the reactants and the transition state gives the activation energy, which is a critical parameter for determining the reaction rate. Computational methods like Transition State Theory (TST) can be used to calculate the rate constants of the reaction. For more complex, multi-step reactions, more advanced theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory might be employed. researchgate.net

For example, in the proposed synthesis, DFT calculations could be used to:

Model the reactants (4-morpholinoaniline, propargyl bromide, and a base).

Locate the transition state structure for the nucleophilic attack of the aniline nitrogen on the propargyl bromide.

Investigate the role of the solvent in stabilizing the transition state and influencing the reaction rate.

The insights gained from such computational studies are invaluable for optimizing reaction conditions, such as the choice of solvent, base, and temperature, to achieve a higher yield of the desired product.

Chemical Transformations and Derivatization Strategies

Alkyne Moiety Functionalization

The terminal alkyne group is a highly valuable functional handle for a multitude of coupling and cycloaddition reactions, providing a gateway to complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation (Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out as a highly efficient method for the functionalization of the propargyl group in 4-Morpholino-N-(prop-2-yn-1-yl)aniline. This reaction involves the [3+2] cycloaddition between the terminal alkyne of the aniline (B41778) derivative and an organic azide (B81097), catalyzed by a copper(I) species, to yield a stable 1,2,3-triazole ring.

The CuAAC reaction enables the straightforward synthesis of a wide array of 1,2,3-triazole hybrids by coupling this compound with various azide-containing molecules. This method is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups. For instance, new heterocyclic systems incorporating both 1,5-benzodiazepine-2,4-dione and 1,2,3-triazole moieties have been synthesized through this approach. Similarly, novel 1,2,3-triazole-containing hybrids have been efficiently synthesized via the CuAAC reaction of substituted-arylazides with alkyne-functionalized pyrazole- wikipedia.orgnih.govuwindsor.ca-triazole scaffolds. nih.gov

The general procedure for such syntheses involves stirring the propargyl substrate (this compound) with a desired aryl or alkyl azide in the presence of a copper(I) catalyst. The catalyst is often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The reaction is typically carried out in a solvent mixture such as DMF/water or ethanol/water at room temperature or with gentle heating. nih.govresearchgate.net This methodology has been successfully employed to create quinoline-based morpholine-1,2,3-triazole hybrids. researchgate.net The synthesis of 1,2,3-triazole linked chalcone-morpholine hybrids also utilizes this reliable cycloaddition. researchgate.net

| Alkyne Precursor | Azide Partner | Catalyst System | Product Type |

|---|---|---|---|

| Alkyne-functionalized pyrazole- wikipedia.orgnih.govuwindsor.ca-triazole | Substituted-arylazides | CuSO₄·5H₂O / Sodium Ascorbate | 1,2,3-Triazole-containing pyrazole- wikipedia.orgnih.govuwindsor.ca-triazole hybrids nih.gov |

| 2-Morpholinoquinoline-3-methyl propargyl ether | Various aryl azides | Not specified | 1-Aryl 1,2,3-triazoles-4-methoxy methyl-3-quinoline-2-morpholine researchgate.net |

| 1,5-Dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione | Alkyl azides | CuSO₄ / Sodium Ascorbate | 3-(1,4-Disubstituted-1,2,3-triazolyl methyl)-1,5-benzodiazepine-2,4-dione derivatives |

A key feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne like this compound and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov This high degree of regioselectivity is a direct consequence of the reaction mechanism.

Theoretical studies using Density Functional Theory (DFT) have shown that the coordination of the copper(I) catalyst to the terminal alkyne significantly alters the reaction pathway compared to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govresearchgate.net The copper(I) ion coordinates with the alkyne to form a copper-acetylide complex. This complex then reacts with the azide in a stepwise manner. The regioselectivity is controlled during the formation of the first C-N bond, where the nucleophilic carbon of the acetylide attacks the terminal nitrogen of the azide, leading specifically to the 1,4-disubstituted product. nih.gov This predictable outcome is a major advantage of the CuAAC, ensuring the formation of a single, well-defined product. In contrast, the thermal Huisgen 1,3-dipolar cycloaddition can lead to a mixture of 1,4- and 1,5-disubstituted triazole derivatives.

Other Alkyne-Based Coupling Reactions (e.g., Sonogashira, Pauson-Khand)

Beyond click chemistry, the terminal alkyne of this compound can participate in other powerful carbon-carbon bond-forming reactions, such as the Sonogashira and Pauson-Khand reactions.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net This reaction would allow for the direct connection of the propargyl group of this compound to various aromatic or vinylic systems, significantly expanding its structural diversity. However, the success of the Sonogashira coupling can be influenced by the nature of the substrates. For example, attempted Sonogashira coupling of 4-chloro-2-trichloromethylquinazoline with phenylacetylene was found to be complicated, with the desired product forming in low yield alongside undesirable side products, highlighting the sensitivity of the reaction to specific functional groups on the coupling partners. researchgate.net

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgorganic-chemistry.orgnih.gov This reaction, typically mediated by a cobalt carbonyl complex like dicobalt octacarbonyl, could be applied to this compound to construct fused ring systems. The reaction conditions have been optimized over the years, with the use of additives like tertiary amine N-oxides (e.g., N-methylmorpholine N-oxide) to promote the reaction at lower temperatures and with higher efficiency. wikipedia.orguwindsor.ca Given the presence of a morpholine (B109124) N-oxide derivative as a promoter, the morpholine moiety within the substrate itself might influence the reaction course. The regioselectivity of the Pauson-Khand reaction is generally predictable, with the larger substituent on the alkyne typically ending up adjacent to the newly formed carbonyl group in the cyclopentenone product. nih.gov

| Reaction | Reactants | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Disubstituted Alkyne | Forms a C(sp)-C(sp²) bond. organic-chemistry.orgresearchgate.net |

| Pauson-Khand Reaction | Alkyne + Alkene + Carbon Monoxide | Cobalt Carbonyl Complex (e.g., Co₂(CO)₈) | α,β-Cyclopentenone | [2+2+1] cycloaddition; forms a five-membered ring. wikipedia.orgorganic-chemistry.org |

Intramolecular Cyclization Reactions Involving the Alkyne

The propargyl group, in conjunction with the aniline nitrogen, can participate in intramolecular cyclization reactions to form various heterocyclic structures. These reactions are often catalyzed by transition metals and proceed via activation of the alkyne moiety followed by nucleophilic attack by the aniline nitrogen or the aromatic ring. For example, N-propargylamines are versatile building blocks for the synthesis of functionalized morpholines through processes like 6-exo-dig cyclization. researchgate.net Gold(I)-catalyzed intramolecular cyclization of propargylic N-hydroxylamines is a known method for synthesizing 4-isoxazolines. nih.gov

Furthermore, intramolecular cyclization of N-alkyne-substituted pyrrole esters can lead to the formation of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties, with the reaction pathway often dependent on the electronic nature of the substituents on the alkyne. beilstein-journals.org In the context of this compound, such cyclizations could potentially lead to the formation of tetrahydroquinoline or other fused heterocyclic systems. N-chlorosuccinimide-mediated intramolecular cyclization has been reported as a method to form a C-N bond at the indole 2-position, suggesting that electrophilic cyclization pathways are also viable for related aniline systems. nih.gov

Aniline Moiety Reactions

The aniline portion of this compound also presents opportunities for chemical modification, primarily through reactions involving the amino group and electrophilic substitution on the aromatic ring.

The secondary amine of the aniline can undergo N-arylation reactions. For instance, the amination of 4-chloroquinazolines with various anilines is a common method for synthesizing 4-anilinoquinazoline derivatives, which are recognized as a privileged scaffold in medicinal chemistry. nih.govbeilstein-journals.org While this is an intermolecular reaction, it demonstrates the nucleophilic character of the aniline nitrogen. The morpholino group at the para position is an electron-donating group, which increases the electron density on the aniline ring and activates it towards electrophilic aromatic substitution. The N-propargyl group, being electron-withdrawing, may slightly deactivate the ring but also, along with the bulky morpholine, provides steric hindrance that can influence the regioselectivity of incoming electrophiles. The synthesis of 4-morpholinoaniline (B114313) itself is typically achieved by the reduction of 4-(4-nitrophenyl)morpholine, for example, through catalytic hydrogenation using palladium on carbon. chemicalbook.com

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

The aniline core of this compound is highly activated towards electrophilic aromatic substitution. The secondary amino group and the morpholino substituent are both electron-donating, significantly increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. chemistrysteps.comlibretexts.org Since the para position is occupied by the morpholine ring, electrophilic attack is strongly directed to the ortho positions relative to the N-(prop-2-yn-1-yl)amino group.

Halogenation: Direct halogenation of highly activated anilines can be difficult to control, often leading to poly-substituted products. libretexts.org For this compound, reaction with electrophilic halogenating agents such as bromine (Br₂) or iodine monochloride (ICl) is expected to yield mono- or di-halogenated products at the ortho positions (positions 2 and 6). Reaction conditions, such as temperature and solvent, would need to be carefully controlled to favor monosubstitution. In studies involving similar N-(2-alkynyl)anilines, electrophilic reagents have been shown to react at either the aromatic ring or the alkyne, depending on the specific substrate and conditions. For instance, bromination of one N-alkynyl aniline derivative resulted in substitution at the 4-position of the aniline ring. nih.gov

Nitration: Direct nitration of anilines using standard concentrated nitric and sulfuric acid mixtures is often problematic, leading to oxidation of the electron-rich ring and the formation of tarry by-products. chemistrysteps.com Furthermore, the strongly acidic conditions protonate the amino group, forming an anilinium ion. This converts the activating amino group into a deactivating, meta-directing group. chemistrysteps.com To achieve controlled nitration at the ortho position, a common strategy for primary anilines is to first protect the amino group as an amide (e.g., acetanilide), which moderates its activating effect and prevents protonation. libretexts.org A similar strategy could be applicable here, though the secondary amine is less basic than a primary one.

The table below summarizes the expected outcomes of electrophilic aromatic substitution on the title compound.

| Reaction | Reagent Example | Expected Major Product(s) | Potential Side Reactions |

| Halogenation | Br₂ in CH₂Cl₂ | 2-Bromo-4-morpholino-N-(prop-2-yn-1-yl)aniline | 2,6-Dibromination, addition to the alkyne |

| Nitration | Dilute HNO₃ | 2-Nitro-4-morpholino-N-(prop-2-yn-1-yl)aniline | Oxidation, formation of tarry products, meta-substitution via protonation |

Condensation Reactions (e.g., Schiff Base Formation)

The outline requests a discussion of Schiff base formation. It is critical to note that Schiff bases, or imines, are characteristically formed from the condensation of a primary amine with an aldehyde or ketone. wikipedia.org The title compound, this compound, is a secondary amine and therefore does not form a stable Schiff base under standard conditions. The reaction mechanism for Schiff base formation requires the loss of two protons from the nitrogen atom, which is not possible for a secondary amine. wikipedia.org

Instead, secondary amines undergo different condensation-based reactions with carbonyl compounds:

Enamine Formation: In reactions with aldehydes or ketones that possess an α-hydrogen, secondary amines typically form enamines after the initial addition and subsequent dehydration. wikipedia.org

Iminium Ion Formation: In an acidic environment, the intermediate hemiaminal formed from the addition of the secondary amine to the carbonyl group can lose water to form a stable, electrophilic iminium salt. wikipedia.org This is a key intermediate in reactions such as the Mannich reaction.

The distinct reactivity of primary and secondary anilines in condensation reactions is outlined below.

| Amine Type | Reactant | Intermediate | Final Product |

| Primary Aniline | Aldehyde/Ketone | Hemiaminal | Schiff Base (Imine) |

| Secondary Aniline | Aldehyde/Ketone (with α-H) | Hemiaminal | Enamine |

| Secondary Aniline | Aldehyde/Ketone (in acid) | Hemiaminal | Iminium Salt |

Therefore, attempting to react this compound with a compound like benzaldehyde would not yield a Schiff base but could generate a reactive iminium ion, which could be trapped by other nucleophiles.

Amidation and Sulfonamidation

The secondary amine in this compound is nucleophilic and can readily participate in acylation and sulfonylation reactions to form stable tertiary amides and sulfonamides, respectively.

Amidation: This transformation involves the reaction of the secondary amine with a carboxylic acid or, more commonly, an activated carboxylic acid derivative such as an acid chloride or anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, leading to the formation of a C-N bond and the elimination of a leaving group (e.g., Cl⁻ or a carboxylate). jove.com Numerous methods exist for the direct coupling of carboxylic acids with secondary amines, often employing coupling agents or borate esters to facilitate the reaction. acs.orgorganic-chemistry.org

General Reaction Scheme for Amidation: R-COOH + this compound → R-CO-N(prop-2-yn-1-yl)-(4-morpholinophenyl) + H₂O

Sulfonamidation: Similarly, the compound can be converted to a sulfonamide by reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. organic-chemistry.org Modern methods also allow for the coupling of sulfonamides with aryl halides via transition-metal catalysis to form N-aryl sulfonamides. princeton.edunih.gov

General Reaction Scheme for Sulfonamidation: R-SO₂Cl + this compound → R-SO₂-N(prop-2-yn-1-yl)-(4-morpholinophenyl) + HCl

These reactions provide robust pathways for functionalizing the aniline nitrogen, allowing for the introduction of a wide variety of acyl and sulfonyl groups.

Morpholine Ring Derivatization

The nitrogen atom of the morpholine ring in the title compound is a tertiary amine, specifically an N-aryl amine. As such, it is not nucleophilic and cannot undergo further N-substitution reactions in the same way as a primary or secondary amine. The primary chemical transformation available at this site is quaternization .

Quaternization involves the reaction of the tertiary morpholine nitrogen with a potent electrophile, typically an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium salt, in this case, a morpholinium salt. nih.gov This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium group. Such salts often exhibit different solubility profiles and biological activities compared to their tertiary amine precursors. researchgate.net

General Reaction Scheme for Quaternization: this compound + R-X → [R-N⁺(C₄H₈O)-(Aryl)]X⁻ (where Aryl represents the N-(prop-2-yn-1-yl)aniline moiety and R-X is an alkyl halide)

Direct functionalization of the C-H bonds on the morpholine ring of a pre-formed molecule like this compound is chemically challenging due to their general inertness. Derivatization of the morpholine ring periphery is most effectively achieved during the synthesis of the ring itself.

This synthetic strategy involves using substituted precursors to construct the desired morpholine ring. For example, substituted ethanolamines can be reacted with substituted 2-bromo-1-phenylethan-1-ones to generate phenylmorpholine analogues with various substitution patterns on the carbon atoms of the heterocyclic ring. nih.gov Research has described the synthesis of numerous phenylmorpholine derivatives with alkyl groups at the C2, C3, C5, and C6 positions. nih.govwikipedia.org

The table below shows examples of how substitutions on the morpholine ring are achieved through synthetic design rather than post-modification.

| Desired Substitution | Synthetic Precursor Example | Reference |

| 3,5,5-trimethylmorpholine | (S)-2-amino-3,3-dimethylbutan-1-ol | nih.gov |

| 3-methyl-2-phenylmorpholine | 2-bromo-1-phenylpropan-1-one and ethanolamine | nih.gov |

Therefore, creating analogues of the title compound with a modified morpholine ring would require a de novo synthesis starting from appropriately substituted building blocks.

Multicomponent Reactions Utilizing the Compound as a Component

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and atom economy. mdpi.com While many classic MCRs utilize primary amines, secondary amines are also valuable substrates in several important transformations. nih.gov

This compound is a suitable candidate for several types of MCRs:

Mannich-type Reactions: The compound can serve as the amine component in the Mannich reaction. It would first react with a non-enolizable aldehyde (e.g., formaldehyde) to form an electrophilic iminium ion, which is then attacked by a carbon nucleophile (e.g., a ketone, alkyne, or electron-rich aromatic). nih.gov

A³ (Aldehyde-Alkyne-Amine) Coupling: This is a powerful MCR and a specific type of Mannich reaction. Critically, the title compound contains both a secondary amine and an alkyne (the N-propargyl group). If the alkyne were a separate reactant, the molecule could act as the amine component. More interestingly, intramolecular variations or related MCRs could potentially involve the functionalities present within this single molecule. The A³ coupling is a cornerstone for the synthesis of propargylamines. mdpi.com

Aza-Friedel-Crafts Reaction: In this MCR, the secondary aniline can react with an aldehyde to form an iminium ion in situ, which then undergoes an electrophilic attack by another electron-rich aromatic ring, leading to the formation of a C-C bond. mdpi.com

The participation of secondary anilines in MCRs has been demonstrated, highlighting their utility in rapidly building molecular complexity. mdpi.com The unique combination of a secondary aniline and a terminal alkyne in this compound makes it a particularly interesting substrate for the design of novel MCRs.

Advanced Synthetic Applications and Materials Science Potential

Precursor for Complex Organic Architectures

The inherent reactivity of its aniline (B41778) and propargyl moieties makes 4-Morpholino-N-(prop-2-yn-1-yl)aniline an ideal starting point for constructing intricate organic molecules, including a wide range of heterocyclic systems, macrocycles, and caged structures.

Heterocyclic Scaffolds (e.g., Quinolines, Pyrimidines, Pyrazolopyrimidines)

The N-propargyl aniline framework is a well-established precursor for various fused heterocyclic systems. The nitrogen atom and the alkyne can participate in a range of cyclization strategies to afford important pharmacological scaffolds.

Quinolines: The synthesis of quinoline (B57606) derivatives often involves the cyclization of aniline-containing precursors. For instance, N-propargyl anilines can undergo transition-metal-catalyzed cyclization or react with other building blocks to form the quinoline core. rsc.org The morpholino group at the 4-position of the aniline ring can influence the electronic properties and solubility of the resulting quinoline derivatives. Research has demonstrated the synthesis of 2-morpholino-4-anilinoquinoline compounds, which exhibit significant biological activity. nih.gov Although starting from different precursors, these syntheses highlight the value of the morpholinoaniline moiety in creating functional quinoline systems. The general strategy often involves the reaction of an aniline derivative with a suitable partner to construct the pyridinone ring fused to the benzene (B151609) ring. researchgate.net

Pyrimidines: Aniline derivatives are crucial in the synthesis of substituted pyrimidines. They can act as the nitrogen-containing component in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine (B1678525) ring. The synthesis of pyrimidine-quinolone hybrids has been reported, where an aniline or aminophenol linker is used to connect the two heterocyclic systems. nih.gov Furthermore, 2-substituted aniline pyrimidine derivatives have been developed as potent kinase inhibitors, where the aniline moiety is crucial for biological activity. nih.gov The 4-morpholinoaniline (B114313) portion of the target compound can be readily incorporated into such synthetic schemes to generate novel pyrimidine-based molecules.

Pyrazolopyrimidines: The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a privileged structure in medicinal chemistry, frequently relies on the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov While not a direct precursor, this compound's propargyl group can be chemically transformed into a β-dicarbonyl equivalent or other reactive functionalities needed to build the pyrimidine ring onto a pre-formed pyrazole. The versatility of the alkyne group allows for its conversion into various intermediates required for such heterocyclic syntheses.

Macrocyclic Systems and Caged Molecules

The terminal alkyne of this compound is a powerful tool for constructing large, cyclic molecules and complex three-dimensional structures through reactions like Glaser or Eglinton couplings or via "click" chemistry.

The morpholinoaniline scaffold itself is found in precursors to macrocyclic systems. For example, related phenylamine derivatives are used to synthesize aza-crown ethers like 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane. bldpharm.com This demonstrates the utility of the aniline nitrogen in forming macrocyclic rings.

Furthermore, the concept of "caged" molecules, where a photo-removable group can release an active substance, has been applied to morpholino oligomers. nih.gov Aniline derivatives have also been incorporated into caged monoterpenoid structures. researchgate.net The propargyl group of this compound provides a convenient anchor point for attaching such caging groups or for participating in ring-closing reactions to form the macrocyclic or caged architecture itself.

Conjugate and Hybrid Molecule Synthesis

The distinct and orthogonal reactivity of the aniline and propargyl functionalities makes this compound an excellent candidate for the modular synthesis of complex conjugate and hybrid molecules, including functionalized polymers and dendrimers.

Modular Construction of Diverse Chemical Entities

The concept of modular synthesis involves assembling complex molecules from smaller, interchangeable building blocks. The structure of this compound is inherently modular. The propargyl group is particularly well-suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and specific covalent linking of the morpholinoaniline unit to another molecule bearing an azide (B81097) group. This strategy has been used to create sophisticated structures, such as quinoline-protected morpholino oligomers where an ethynyl (B1212043) function facilitates Huisgen 1,3-dipolar cycloaddition for coupling. nih.gov This modular approach enables the rapid generation of libraries of diverse compounds by combining the morpholinoaniline block with various azide-containing partners. The synthesis of pyrimidine-quinolone hybrids further exemplifies this modular approach, linking distinct heterocyclic scaffolds to create new chemical entities. nih.gov

Applications in Polymer and Dendrimer Functionalization

The functionalization of polymers and dendrimers is critical for tailoring their properties for specific applications. The terminal alkyne of this compound serves as a perfect anchor for grafting this moiety onto polymer backbones or the surface of dendrimers.

Studies have shown that various aniline derivatives can be polymerized to create functional materials. nih.govrsc.org For instance, poly[N-(2-chloroprop-2-en-1-yl)aniline] has been synthesized and further modified, demonstrating the utility of N-substituted anilines in polymer chemistry. rsc.org Post-polymerization modification is a powerful strategy where a pre-formed polymer containing reactive groups (e.g., azides) can be functionalized by attaching alkyne-bearing molecules like this compound via click chemistry. This method allows for the precise introduction of the morpholinoaniline group, which can impart specific properties such as solubility, basicity, or electronic characteristics to the final polymer or dendrimer. This approach is highly efficient and avoids potential issues with the direct polymerization of highly functionalized monomers.

Functional Materials Development

The electronic properties of the morpholinoaniline core, combined with the synthetic versatility of the propargyl group, make this compound a promising monomer and building block for the creation of advanced functional materials. The electron-donating nature of the morpholino group, conjugated with the aniline pi-system, suggests potential for applications in electronics and optics.

Polyaniline and its derivatives are well-known conductive polymers. nih.gov By incorporating the 4-morpholinoaniline unit into a polymer backbone, it is possible to modulate the electronic properties, solubility, and processability of the resulting material. rsc.org Such polymers could find use in the development of chemical sensors, as the polymer's conductivity could be modulated by interaction with analytes. Research on polymers derived from substituted anilines has demonstrated their high sensitivity to moisture and ammonia, indicating their potential in sensor design. nih.govrsc.org Additionally, related polyaniline derivatives have been shown to possess photoconductive properties. rsc.org The incorporation of the this compound unit could lead to materials with interesting photoresponsive or nonlinear optical properties, making them suitable for various optoelectronic applications. The commercial availability of 4-Morpholinoaniline, listed under categories like "Electronic Materials" and "Optical Materials," further supports the potential of its derivatives in this field. bldpharm.com

Chromophores and Azo Dyes

The synthesis of azo dyes is a cornerstone of the chemical industry, with applications ranging from textiles to high-technology fields. These dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The color of azo dyes can be readily tuned by modifying the electronic properties of the aromatic systems involved.

The general synthesis of azo dyes involves two main steps: diazotization and coupling. In the diazotization step, a primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt then acts as an electrophile in the subsequent coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative.

This compound, with its aniline moiety, can serve as a valuable coupling component in the synthesis of novel azo dyes. The presence of the electron-donating morpholino group at the para position enhances the electron density of the aniline ring, making it highly reactive towards electrophilic attack by a diazonium salt. This would facilitate the coupling reaction, leading to the formation of a highly conjugated azo dye.

The resulting azo dye would incorporate the this compound scaffold, and its final color and properties would be determined by the nature of the diazonium salt used. The prop-2-yn-1-yl (propargyl) group offers a reactive handle for further functionalization of the dye molecule through "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of the dye to polymers, surfaces, or biomolecules, opening up possibilities for creating functional materials with specific optical properties.

Table 1: Potential Azo Dyes Derived from this compound This table is illustrative and based on general principles of azo dye synthesis, as specific research on azo dyes from this compound is not publicly available.

| Diazonium Salt Precursor | Coupling Component | Potential Azo Dye Structure | Expected Color |

| Aniline | This compound | Structure with phenyl and morpholino-N-(prop-2-yn-1-yl)aniline moieties linked by an azo bridge. | Yellow-Orange |

| p-Nitroaniline | This compound | Structure with nitrophenyl and morpholino-N-(prop-2-yn-1-yl)aniline moieties linked by an azo bridge. | Red |

| Anthranilic acid | This compound | Structure with carboxyphenyl and morpholino-N-(prop-2-yn-1-yl)aniline moieties linked by an azo bridge. | Orange-Red |

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling (second-harmonic generation, SHG), frequency mixing, and optical switching. mdpi.com These materials are crucial for various applications in optoelectronics, including telecommunications, optical data storage, and laser technology. mdpi.com Organic molecules with a "push-pull" electronic structure, consisting of an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated system, often exhibit significant NLO properties.

Furthermore, the propargyl group provides a strategic point for modification. By reacting the terminal alkyne with a strong electron-accepting azide-containing moiety via click chemistry, a classic D-π-A (Donor-π-Acceptor) chromophore with potentially high β values could be synthesized. The ability to precisely engineer the molecular structure in this way is a significant advantage in the design of high-performance NLO materials.

Theoretical studies on halogenated aniline oligomers have shown that the introduction of donor groups can enhance the NLO response. byjus.com While direct experimental data for this compound is not available, the principles of molecular engineering for NLO materials suggest its potential in this field.

Table 2: Key Molecular Features of this compound for NLO Applications

| Molecular Component | Function in NLO Context | Potential for Enhancement |

| Morpholino Group | Electron Donor | The strong donating character contributes to the "push-pull" system. |

| Aniline Ring | π-Conjugated Bridge | Facilitates intramolecular charge transfer. |

| N-(prop-2-yn-1-yl) Group | Modifiable Unit | Allows for the introduction of a strong electron acceptor via click chemistry to create a D-π-A structure. |

Corrosion Inhibitors and Related Surface Chemistry

Corrosion is a natural process that leads to the degradation of metals, causing significant economic losses and safety concerns. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. Organic compounds containing heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus, as well as multiple bonds, are often effective corrosion inhibitors.

The morpholine (B109124) moiety within this compound is a well-established component in corrosion inhibitors. unb.cajbiochemtech.combldpharm.comrsc.orgresearchgate.net Morpholine and its derivatives are known to be effective corrosion inhibitors for various metals, including steel, in acidic environments. mdpi.commdpi.com Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process can occur through several mechanisms:

Chemisorption: The lone pair of electrons on the nitrogen and oxygen atoms of the morpholine ring can coordinate with the vacant d-orbitals of the metal atoms.

Physisorption: Electrostatic interactions can occur between the charged metal surface and the charged inhibitor molecules.

In the case of this compound, the presence of the morpholine ring, with its nitrogen and oxygen heteroatoms, provides active sites for adsorption onto a metal surface. The aniline nitrogen atom also contributes to the molecule's ability to coordinate with the metal. The aromatic ring can further enhance adsorption through π-electron interactions with the metal surface. The propargyl group, with its triple bond, can also participate in the adsorption process.

The formation of a dense, stable, and hydrophobic adsorbed layer of this compound molecules on the metal surface would act as a barrier, preventing the diffusion of corrosive species (such as H⁺, Cl⁻, and O₂) to the metal surface and thereby inhibiting the corrosion process.

Table 3: Potential Corrosion Inhibition Mechanisms of this compound

| Functional Group | Role in Corrosion Inhibition |

| Morpholine Ring (N and O atoms) | Adsorption onto the metal surface via lone pair electrons (chemisorption). |

| Aniline Nitrogen | Additional site for coordination with metal atoms. |

| Aromatic Ring | Adsorption via π-electron interactions. |